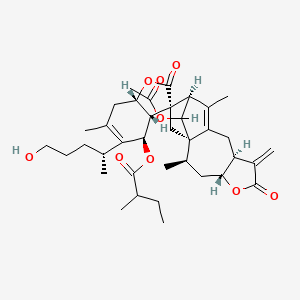

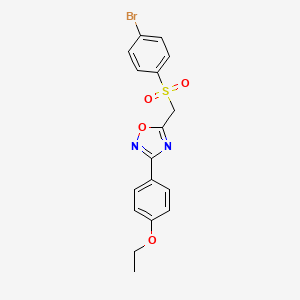

![molecular formula C17H13NOS B2538437 N-(benzo[b]thiophen-5-yl)cinnamamide CAS No. 477502-72-0](/img/structure/B2538437.png)

N-(benzo[b]thiophen-5-yl)cinnamamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(benzo[b]thiophen-5-yl)cinnamamide” is a chemical compound that belongs to the class of heterocyclic compounds known as benzothiophenes . Benzothiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Benzothiophene derivatives are synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . In one study, a wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Chemical Reactions Analysis

While specific chemical reactions involving “N-(benzo[b]thiophen-5-yl)cinnamamide” are not detailed in the search results, benzothiophene derivatives are known to undergo various reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Scientific Research Applications

Commercially Available Drugs

Several existing drugs contain the thiophene nucleus, including Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate, and Benocyclidine .

Synthetic Routes

Researchers have developed various synthetic routes to access thiophene derivatives, enabling the creation of novel compounds with wider therapeutic activities .

Recent Advances

Recent studies continue to explore the potential of thiophenes, including their antimicrobial properties .

Mechanism of Action

Target of Action

N-(benzo[b]thiophen-5-yl)cinnamamide, also known as (2E)-N-(1-BENZOTHIOPHEN-5-YL)-3-PHENYLPROP-2-ENAMIDE, has been found to target the Serotonin N-acetyltransferase (AANAT) enzyme . AANAT is the penultimate enzyme in melatonin biosynthesis and is responsible for the nocturnal rhythm of melatonin production in the pineal gland .

Mode of Action

The compound interacts with its target, AANAT, by inhibiting its activity . This interaction results in a decrease in the production of melatonin, a hormone that regulates sleep and wakefulness .

Biochemical Pathways

The inhibition of AANAT by N-(benzo[b]thiophen-5-yl)cinnamamide affects the melatonin synthesis pathway . Melatonin is synthesized from serotonin in two steps, the first of which involves the action of AANAT . By inhibiting AANAT, the compound reduces the production of melatonin, thereby affecting the regulation of sleep-wake cycles .

Result of Action

The primary molecular effect of N-(benzo[b]thiophen-5-yl)cinnamamide’s action is the inhibition of AANAT, leading to decreased melatonin production . This can result in altered sleep-wake cycles, as melatonin plays a crucial role in regulating these cycles . On a cellular level, the compound’s action could affect various cell types in the body, particularly those in the pineal gland where melatonin is produced .

properties

IUPAC Name |

(E)-N-(1-benzothiophen-5-yl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NOS/c19-17(9-6-13-4-2-1-3-5-13)18-15-7-8-16-14(12-15)10-11-20-16/h1-12H,(H,18,19)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMYNPUNFRPFBFD-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[b]thiophen-5-yl)cinnamamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

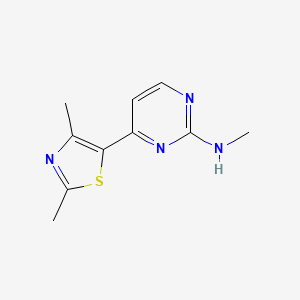

![3-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2538355.png)

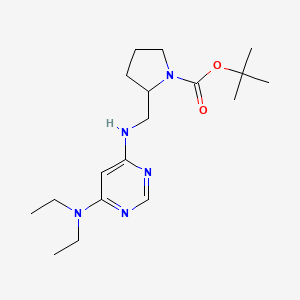

![2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2538357.png)

![5-Bromo-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]furan-2-carboxamide](/img/structure/B2538366.png)